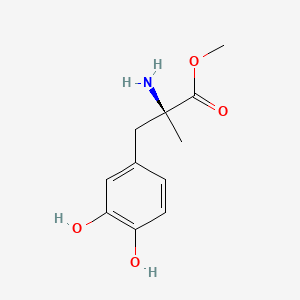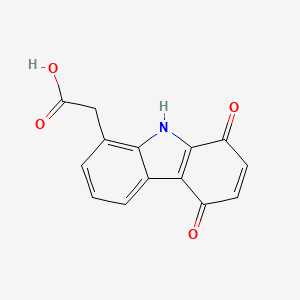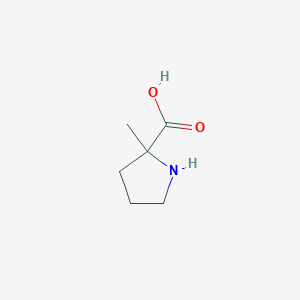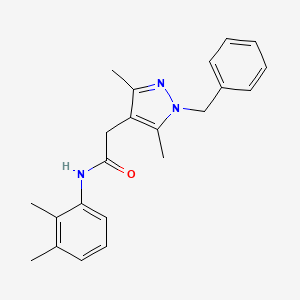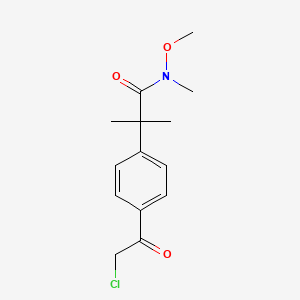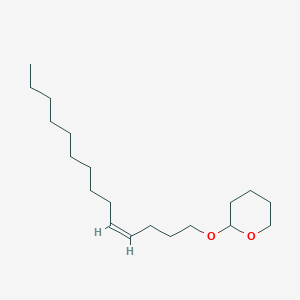
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran, or (Z)-2-Tetra, is a synthetic compound derived from the pyran ring structure. It is a versatile compound, with applications in organic synthesis, medicinal chemistry, and biochemistry. Its properties make it an ideal candidate for a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment : A platinum compound, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promise in overcoming cisplatin resistance in cancer cells. It induced apoptosis through mechanisms different from cisplatin, suggesting potential in cancer treatment (Dietrich et al., 2008).
Steroid Chemistry : In steroid chemistry, stereoselective synthesis methods have been developed using derivatives like 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. These methods have led to the synthesis of steroid derivatives with potential applications in inhibiting human topoisomerase I (D’yakonov et al., 2015).
Insect Attractants : A study utilized allylic ethylation of 2-((E)-dodec-2-en-4-yloxy)tetrahydro-2H-pyran to synthesize (1R/S,7R)-1,7-dimethylnonyl propanoate, an attractant for the Western corn rootworm. This showcases the application of such compounds in developing insect attractants (Isakov & Kulinkovich, 2008).
Pyrolysis Studies : Pyrolysis kinetics and mechanisms of derivatives like 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have been studied, providing insights into their behavior under high temperature, which could be relevant in material science and chemical engineering (Álvarez-Aular et al., 2018).
Chemical Synthesis : Various compounds, including 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), are synthesized using (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran derivatives. These compounds have significant implications in medicinal chemistry, as shown in several studies (Dietrich et al., 2008), (D’yakonov et al., 2015).
Eigenschaften
IUPAC Name |
2-[(Z)-tetradec-4-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCREXNXKVMFX-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-γ-oxo-1-piperazinebutanamide](/img/no-structure.png)
